2-Chloro-2-deoxy-D-glucose

Description

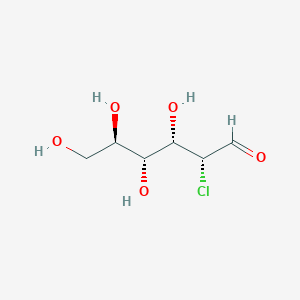

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Chloro-2-deoxy-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-deoxy-D-glucose (2-CDG) is a synthetic analog of D-glucose with significant potential in therapeutic and research applications. By mimicking glucose, it enters cells via glucose transporters and is phosphorylated by hexokinase. However, the resulting 2-CDG-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis. This targeted disruption of cellular energy metabolism makes 2-CDG a subject of interest, particularly in oncology, due to the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This guide provides a comprehensive overview of the fundamental properties of 2-CDG, including its chemical characteristics, mechanism of action, and effects on cellular pathways, supported by quantitative data and experimental methodologies.

Core Chemical and Physical Properties

2-CDG is a derivative of D-Glucose where the hydroxyl group at the C2 position is replaced by a chlorine atom.[2] This modification is key to its biological activity.

| Property | Value | References |

| Molecular Formula | C₆H₁₁ClO₅ | [2][3] |

| Molecular Weight | 198.60 g/mol | [2] |

| Synonyms | 2-CIDG, 2-Deoxy-2-chloro-D-glucose | [2][3] |

| Appearance | White solid | |

| Melting Point | 139-145 °C | |

| Storage Temperature | -20°C |

Mechanism of Action

The primary mechanism of 2-CDG involves its role as a competitive inhibitor of glycolysis.[1] The process can be broken down into several key steps:

-

Cellular Uptake: 2-CDG is transported into the cell by glucose transporters (GLUTs), similar to glucose.[4] Cells with higher rates of glucose uptake, such as many cancer cells, will consequently have a higher uptake of 2-CDG.[4]

-

Phosphorylation: Once inside the cell, 2-CDG is phosphorylated by the enzyme hexokinase to form this compound-6-phosphate (2-CDG-6P).[1]

-

Inhibition of Glycolysis: Unlike glucose-6-phosphate, 2-CDG-6P cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.[1][5] This leads to the intracellular accumulation of 2-CDG-6P.[1][5]

-

Feedback Inhibition: The accumulation of 2-CDG-6P results in feedback inhibition of hexokinase, further reducing the phosphorylation of glucose and slowing down the glycolytic pathway.[6]

-

ATP Depletion: The overall inhibition of glycolysis leads to a reduction in ATP production.[7][8][9] This energy depletion can be particularly detrimental to cells that are highly dependent on glycolysis for their energy needs.[1]

Figure 1: Mechanism of 2-CDG Action.

Effects on Cellular Metabolism and Signaling

The primary consequence of 2-CDG action is the disruption of cellular energy balance. This has several downstream effects on cellular processes.

Quantitative Effects on ATP Levels

Studies on the related glucose analog, 2-deoxy-D-glucose (2-DG), which has a similar mechanism of action, have demonstrated a significant and rapid decline in cellular ATP content upon exposure.

| Cell Type/Condition | 2-DG Concentration | Time | Effect on ATP Content | Reference |

| Primary Rat Astrocytes | 0.1 mM | 180 min | ~30% decrease | [7] |

| Primary Rat Astrocytes | 10 mM | 30 min | ~50% decrease | [7][8] |

Note: While this data is for 2-DG, similar effects are expected for 2-CDG due to its analogous mechanism.

Signaling Pathway Modulation

The metabolic stress induced by glucose analogs like 2-DG can activate various signaling pathways. For instance, 2-DG has been shown to activate prosurvival pathways through the IGF-1 receptor (IGF1R), leading to the activation of PI3K/AKT and MEK-ERK signaling.[9] This suggests a complex cellular response to glycolytic inhibition that may involve compensatory survival mechanisms.

Figure 2: Signaling Pathways Affected by 2-CDG.

Experimental Protocols

Glycolysis Rate Assay (Extracellular Flux Analysis)

This protocol is adapted for use with a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

-

Seahorse XF96 cell culture microplate

-

XF Calibrant solution

-

Assay medium (e.g., XF DMEM medium, pH 7.4)

-

Glucose solution (e.g., 250 mM)

-

Oligomycin (e.g., 10 µM)

-

2-Deoxy-D-glucose (2-DG) or 2-CDG solution (e.g., 500 mM)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF96 microplate at a pre-determined optimal density and allow them to adhere.[10]

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.[11]

-

Cell Preparation: On the day of the assay, remove the growth medium from the cells and wash with the assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour.[11]

-

Reagent Preparation: Prepare stock solutions of glucose, oligomycin, and 2-DG/2-CDG in the assay medium.[11]

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the baseline ECAR. Subsequently, it will inject the prepared reagents sequentially (glucose, then oligomycin, then 2-DG/2-CDG) and measure the ECAR after each injection.[12]

Figure 3: Experimental Workflow for Glycolysis Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plate

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[13]

-

Treatment: Treat the cells with various concentrations of 2-CDG and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[13]

-

MTT Addition: After the treatment period, add MTT solution to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13] The intensity of the purple color is proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a potent inhibitor of glycolysis with significant therapeutic potential, particularly in the context of cancer therapy. Its mechanism of action is well-defined, and its effects on cellular metabolism are profound. Future research should focus on elucidating the complex interplay of signaling pathways that are activated in response to 2-CDG-induced metabolic stress. Furthermore, in vivo studies are crucial to evaluate its efficacy and safety profile, both as a monotherapy and in combination with other anticancer agents. The detailed understanding of its core properties provided in this guide serves as a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of 2-CDG.

References

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-2-deoxyglucose | C6H11ClO5 | CID 151933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 7. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data related to 2-Chloro-2-deoxy-D-glucose (2-CDG). As a halogenated analog of 2-Deoxy-D-glucose (2-DG), 2-CDG has been investigated for its potential as a glycolysis inhibitor with applications in oncology. This document details its mechanism of action, summarizes key quantitative data from initial studies, and provides illustrative diagrams of its metabolic influence and experimental evaluation.

Introduction

This compound (2-CDG) is a synthetic monosaccharide and a structural analog of D-glucose, where the hydroxyl group at the C-2 position is replaced by a chlorine atom. This modification prevents its metabolism beyond the initial phosphorylation step in the glycolytic pathway, leading to the accumulation of this compound-6-phosphate. This accumulation competitively inhibits the enzyme hexokinase, a critical rate-limiting enzyme in glycolysis. Given the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), 2-CDG has been explored as a potential therapeutic agent.

Discovery and Key Researchers

While the precise first synthesis of this compound is not prominently documented in readily available literature, its investigation as a potential anticancer agent was significantly advanced by the work of Dr. Theodore J. Lampidis and his research group. Their studies in the early 2000s systematically evaluated a series of 2-halogenated D-glucose analogs, including 2-CDG, to improve upon the glycolysis-inhibiting and cytotoxic effects of 2-Deoxy-D-glucose (2-DG), which was already in clinical trials. This research established the foundational understanding of 2-CDG's biological activity in the context of cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 14685-79-1 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 139-145 °C | [3] |

| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O | [3] |

| InChI Key | RBEGMPAFDRYYIG-SLPGGIOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of 2-deoxy-2-halo-D-glucose derivatives often starts from D-glucal. A general method involves the haloalkoxylation of D-glucal. For 2-CDG, this can be achieved by reacting tri-O-acetyl-D-glucal with a chlorinating agent.

Example Protocol (based on analogous halogenations):

-

Chlorination of Tri-O-acetyl-D-glucal: Tri-O-acetyl-D-glucal is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled, and a chlorinating agent such as N-chlorosuccinimide (NCS) is added.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with aqueous solutions to remove byproducts and the catalyst. The organic layer is dried and concentrated under reduced pressure.

-

Deprotection: The resulting acetylated this compound is then deprotected using a suitable method, such as base-catalyzed transesterification (e.g., with sodium methoxide in methanol), to yield this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Biological Evaluation: Lactate Production Assay

The inhibitory effect of 2-CDG on glycolysis can be quantified by measuring the production of lactate, the end product of anaerobic glycolysis.

Protocol:

-

Cell Culture: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2-CDG. A control group with no treatment is included.

-

Incubation: Cells are incubated under normoxic or hypoxic conditions for a specified period (e.g., 24-48 hours).

-

Sample Collection: At the end of the incubation, the cell culture medium is collected.

-

Lactate Measurement: The lactate concentration in the collected medium is determined using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Data Analysis: The half-maximal inhibitory concentration (ID50) is calculated by plotting the percentage of lactate inhibition against the log of the 2-CDG concentration.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in early biological studies.

| Parameter | Cell Line/System | Value | Conditions | Reference |

| Lactate Inhibition (ID50) | Hypoxic Tumor Cells | 6 mM | In vitro |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of glycolysis. The proposed mechanism is as follows:

-

Cellular Uptake: 2-CDG is transported into the cell via glucose transporters (GLUTs), similar to glucose.

-

Phosphorylation: Inside the cell, hexokinase phosphorylates 2-CDG at the C-6 position, forming this compound-6-phosphate (2-CDG-6P).

-

Enzyme Inhibition: The presence of the chlorine atom at the C-2 position prevents the isomerization of 2-CDG-6P to fructose-6-phosphate by phosphoglucose isomerase.

-

Accumulation and Feedback Inhibition: The accumulation of 2-CDG-6P within the cell leads to competitive feedback inhibition of hexokinase, thereby blocking the initial committed step of glycolysis.

-

Cellular Consequences: The inhibition of glycolysis leads to a depletion of ATP, induction of metabolic stress, and can ultimately trigger cell death, particularly in cancer cells that are highly dependent on glycolysis.

Signaling Pathway Diagram

Caption: Mechanism of Glycolysis Inhibition by this compound (2-CDG).

Experimental Workflow Diagram

Caption: General Experimental Workflow for the Synthesis and Evaluation of 2-CDG.

Conclusion

This compound represents an important molecule in the study of glycolysis inhibition for cancer therapy. Its development as an analog of 2-DG by researchers like Theodore J. Lampidis has provided valuable insights into the structure-activity relationships of hexokinase inhibitors. While it may not have progressed to widespread clinical use, the foundational research on 2-CDG has contributed to the broader understanding of targeting cancer metabolism and serves as a basis for the development of next-generation glycolytic inhibitors. This technical guide provides a summary of the key historical and experimental aspects of 2-CDG for the scientific community.

References

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG), also known as 2-Cl-DG, is a synthetic halogenated analog of D-glucose. It belongs to a class of compounds that act as metabolic inhibitors, primarily targeting the glycolytic pathway. Due to the increased reliance of many cancer cells on glycolysis for energy production, a phenomenon known as the Warburg effect, glucose analogs like 2-CDG are of significant interest in oncology research and drug development.[1][2] This technical guide provides a comprehensive overview of 2-CDG, including its mechanism of action, available preclinical data, and relevant experimental protocols. Given the limited specific data on 2-CDG, information on its closely related and more extensively studied analog, 2-deoxy-D-glucose (2-DG), is included for comparative purposes.

Chemical and Physical Properties

This compound is characterized by the substitution of the hydroxyl group at the C-2 position of the glucose molecule with a chlorine atom. This structural modification is key to its biological activity.

| Property | Value | Reference |

| CAS Number | 14685-79-1 | |

| Molecular Formula | C₆H₁₁ClO₅ | |

| Molecular Weight | 198.6 g/mol | |

| Appearance | Solid | - |

| Storage | Store at < -15°C, keep dry, under inert gas |

Mechanism of Action

Similar to D-glucose, 2-CDG is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase (HK) to form this compound-6-phosphate (2-CDG-6P). Unlike glucose-6-phosphate, 2-CDG-6P cannot be further metabolized by phosphoglucose isomerase, a key enzyme in the glycolytic pathway.[3] This leads to the intracellular accumulation of 2-CDG-6P, which competitively inhibits both hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to a depletion of cellular ATP.[1][3] The inhibition of glycolysis is a primary mechanism of its potential anti-tumor effects.[4]

Beyond glycolysis inhibition, halogenated glucose analogs can also interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can contribute to their cytotoxic effects.[3][5]

The following diagram illustrates the proposed mechanism of action for 2-deoxy-D-glucose analogs:

Preclinical Data

Specific preclinical data for 2-CDG is limited. However, a key study compared the physiological properties of a group of 2-halogenated D-glucose analogs.

In Vitro Efficacy

A study by Lampidis et al. investigated the binding affinities of 2-fluoro-2-deoxy-D-glucose (2-FG), this compound (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG) to hexokinase I and their effects on glycolysis and cytotoxicity in tumor cells. The results indicated that the binding affinities and biological effects decrease as the size of the halogen increases.[6][7]

| Analog | Binding Affinity to Hexokinase I | ID₅₀ for Lactate Inhibition | Cytotoxicity in Hypoxic Cells |

| 2-Fluoro-2-deoxy-D-glucose (2-FG) | Highest | 1 mM[6] | Most Potent[6] |

| This compound (2-CDG) | Intermediate | 6 mM [6] | Intermediate[6] |

| 2-Bromo-2-deoxy-D-glucose (2-BG) | Lowest | > 6 mM[6] | Least Potent[6] |

These findings suggest that 2-CDG is a moderately potent inhibitor of glycolysis, with its efficacy falling between that of its fluoro- and bromo- analogs.[6]

In Vivo Studies and Clinical Trials

There is a notable absence of published in vivo studies or clinical trials specifically evaluating this compound. The majority of in vivo and clinical research on 2-deoxy-glucose analogs has focused on 2-DG and the radiolabeled imaging agent ¹⁸F-FDG.[3][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 2-CDG on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (2-CDG)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare a stock solution of 2-CDG in a suitable solvent (e.g., sterile water or PBS) and dilute it to various concentrations in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 2-CDG. Include untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

The following diagram outlines a typical experimental workflow for evaluating a glucose analog:

Synthesis

Conclusion and Future Directions

This compound is a promising, yet understudied, inhibitor of glycolysis with potential applications in cancer therapy. The available data indicates that its efficacy is intermediate among the 2-halogenated glucose analogs, with a clear structure-activity relationship based on the size of the halogen atom.[6][7] A significant gap in knowledge exists regarding its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

Future research should focus on:

-

Comprehensive in vitro studies across a panel of cancer cell lines to determine IC₅₀ values and elucidate the full spectrum of its mechanism of action.

-

In vivo studies in animal models of cancer to evaluate its anti-tumor efficacy, optimal dosing, and potential toxicity.

-

Combination studies with standard chemotherapeutic agents or radiotherapy to explore potential synergistic effects.

A deeper understanding of the biological activities of 2-CDG will be crucial in determining its potential as a therapeutic agent for the treatment of cancer and other diseases with altered glucose metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose: Chemical Structure, Synthesis, and Biological Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-2-deoxy-D-glucose (2-CDG), a halogenated glucose analog. It details the molecule's chemical structure, outlines a common multi-step synthesis pathway with detailed experimental protocols, and illustrates its mechanism of action as a metabolic inhibitor.

Chemical Structure and Properties

This compound is a derivative of D-glucose where the hydroxyl group at the C-2 position is replaced by a chlorine atom. This modification prevents the molecule from being fully metabolized in the glycolytic pathway.

Key Structural and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| IUPAC Name | (2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | [1] |

| CAS Number | 14685-79-1 | [1][2] |

| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O | [3] |

| Physical Form | White to nearly colorless solid | [3] |

| Melting Point | 139-145 °C | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from D-glucal, a derivative of glucose. The general strategy involves the protection of hydroxyl groups, stereoselective chlorination of the double bond, reductive removal of the anomeric substituent, and final deprotection.

A common and effective starting material for this synthesis is 3,4,6-tri-O-acetyl-D-glucal, which is readily prepared from D-glucal. The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Quantitative Data for Synthesis

Precise yields for the synthesis of this compound are not consistently reported in a single source. The following table summarizes typical yields for analogous reaction steps, primarily from the synthesis of 2-deoxy-D-glucose via a brominated intermediate, which serves as a reasonable estimate.[1]

| Step | Reaction | Reagents | Typical Yield |

| 1 | Acetylation | Acetic Anhydride, Acetic Acid, H₂SO₄ | ~86% |

| 2 | Haloalkoxylation | N-Bromosuccinimide, Methanol | ~87% (for bromo-analogue) |

| 3 | Reduction | Raney Nickel, H₂ | ~70-95% |

| 4 | Hydrolysis | Dilute HCl or H₂SO₄ | Not specified (typically high) |

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. A 95% yield has been reported for the debromination step using Raney Nickel and hydrogen.[4]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 2-deoxy and 2-halo-sugars.[1]

Protocol 1: Synthesis of Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside (Intermediate for Reduction)

This protocol outlines the formation of the key 2-chloro intermediate.

-

Materials: 3,4,6-tri-O-acetyl-D-glucal, N-chlorosuccinimide (NCS), anhydrous methanol, dichloromethane (DCM).

-

Procedure: a. Dissolve 3,4,6-tri-O-acetyl-D-glucal in a mixture of anhydrous DCM and anhydrous methanol (e.g., 2:1 v/v) under an inert atmosphere (Nitrogen or Argon). b. Cool the solution to 0°C in an ice bath. c. Add N-chlorosuccinimide (approx. 1.1 equivalents) portion-wise over 15-20 minutes while stirring. Maintain the temperature between 0-5°C. d. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM. f. Wash the organic phase sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, water, and brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, a mixture of methyl 3,4,6-tri-O-acetyl-2-chloro-2-deoxy-α/β-D-gluco/mannopyranosides as a syrup. This is often used in the next step without further purification.

Protocol 2: Reductive Dechlorination and Hydrolysis to this compound

This protocol describes the final steps to yield the target compound.

-

Materials: Crude product from Protocol 1, Raney Nickel (slurry in water), Methanol, Hydrogen gas (H₂), Hydrochloric acid (HCl).

-

Reductive Dechlorination: a. Dissolve the crude chloro-intermediate in methanol. b. Add a slurry of Raney Nickel (a catalytic amount) to the solution in a hydrogenation vessel. c. Pressurize the vessel with hydrogen gas (typically 40-150 psi). d. Stir the mixture vigorously at room temperature for 5-12 hours, or until TLC indicates the consumption of the starting material. e. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad thoroughly with methanol. f. Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-deoxy-3,4,6-tri-O-acetyl-α/β-D-glucopyranoside.

-

Acid Hydrolysis: a. Dissolve the crude product from the previous step in a mixture of water and a catalytic amount of concentrated HCl (e.g., 1-2 M final concentration).[5] b. Heat the solution to 80-90°C and maintain for 3-5 hours, monitoring by TLC until hydrolysis is complete.[1] c. Cool the reaction mixture to room temperature and neutralize with a base such as barium hydroxide (Ba(OH)₂) or a basic ion-exchange resin.[1] d. Filter to remove any insoluble salts. e. Concentrate the filtrate to a residue. f. Purify the final product, this compound, by crystallization from a suitable solvent system such as methanol/acetone/hexane.[1]

Biological Signaling and Mechanism of Action

This compound acts as a metabolic poison by targeting the initial stages of glycolysis. Due to its structural similarity to glucose, it is recognized and transported into cells by glucose transporters (GLUTs).

Once inside the cell, 2-CDG is a substrate for Hexokinase (HK), the first enzyme in the glycolytic pathway. Hexokinase phosphorylates 2-CDG at the C-6 position, forming this compound-6-phosphate (2-CDG-6P). However, the presence of the chlorine atom at the C-2 position prevents the subsequent enzyme, phosphoglucose isomerase, from acting on the molecule.

This leads to two primary inhibitory effects:

-

Competitive Inhibition of Hexokinase: The accumulation of 2-CDG-6P provides feedback inhibition on the hexokinase enzyme.

-

Allosteric Inhibition of Phosphoglucose Isomerase: The trapped 2-CDG-6P cannot be isomerized to fructose-6-phosphate, effectively halting the glycolytic flux at this step.

The net result is a depletion of cellular ATP production, which is particularly detrimental to cells that rely heavily on glycolysis for energy, such as hypoxic tumor cells.

Caption: Mechanism of glycolysis inhibition by this compound.

References

Physical and chemical properties of 2-Chloro-2-deoxy-D-glucose.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical, chemical, and biological properties of 2-Chloro-2-deoxy-D-glucose (2-CDG).

Core Physical and Chemical Properties

This compound is a synthetic derivative of D-Glucose.[1][2] It is characterized as a white, solid, hygroscopic compound.[3][4][5] For optimal stability, it should be stored in a desiccated environment at -20°C under an inert gas like nitrogen.[3]

Table 1: Physical and Chemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₁ClO₅ | [2][6][] |

| Molecular Weight | 198.60 g/mol | [2][6][] |

| CAS Number | 14685-79-1 | [1][3] |

| Melting Point | 139-145 °C | [3] |

| Appearance | White solid | [3] |

| Storage Temperature | -20°C | [3][5][8] |

| Solubility | Soluble in Acetone (Slightly), Water (Slightly) | [5] |

| InChI Key | RBEGMPAFDRYYIG-SLPGGIOYSA-N | [3][6] |

| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O | [3][6] |

Mechanism of Action and Biological Activity

This compound acts as a glucose mimic, primarily inhibiting cellular metabolic processes.[] Its mechanism is analogous to the well-studied 2-deoxy-D-glucose (2-DG).[9][10][11]

Inhibition of Glycolysis: Like glucose, 2-CDG is transported into the cell via glucose transporters (GLUTs).[11][12] Once inside, it is phosphorylated by the enzyme hexokinase to form this compound-6-phosphate.[9][10][13] Unlike glucose-6-phosphate, this chlorinated analog cannot be further metabolized by phosphoglucose isomerase.[9][10][13] This leads to:

-

Intracellular Accumulation: The phosphorylated, charged molecule is trapped within the cell.[9][11]

-

Competitive Inhibition: The accumulation of this compound-6-phosphate competitively inhibits hexokinase, blocking the phosphorylation of glucose.[9][10]

-

ATP Depletion: The overall inhibition of the glycolytic pathway leads to a reduction in cellular ATP levels, ultimately inducing cell death.[10][11]

This inhibitory effect on glycolysis makes 2-CDG a compound of interest for targeting cells with high glucose uptake, such as hypoxic tumor cells.[12]

Interference with N-linked Glycosylation: 2-CDG is structurally similar to mannose. This allows it to interfere with N-linked glycosylation, a critical process for protein folding and function.[10][12] This interference can induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR), contributing to its cytotoxic effects.[10][12][13]

Caption: Signaling pathway of 2-CDG's metabolic inhibition.

Synthesis and Experimental Protocols

Synthesis Overview

This compound is a derivative of D-Glucose and can be synthesized from it.[1] General synthetic strategies for 2-deoxy-D-glucose and its analogs often involve the haloalkoxylation of glucal derivatives. For example, a process may involve the haloalkoxylation of 3,4,6-tri-O-benzyl-D-glucal to yield an alkyl 2-deoxy-2-halo intermediate, which is then reduced and hydrolyzed to produce the final 2-deoxy sugar.[14] Enzymatic synthesis using chloroperoxidase-catalyzed reactions on glycals has also been reported for preparing 2-halo-2-deoxy sugars.[15]

Experimental Protocols

2-CDG is suitable for various analytical techniques.[3] The following provides a generalized workflow for evaluating its biological effects.

Caption: Generalized workflow for assessing 2-CDG cytotoxicity.

Methodology: In Vitro Cytotoxicity Assay (Example)

-

Preparation of 2-CDG: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[16] Further dilutions should be made in the appropriate cell culture medium.

-

Cell Seeding: Plate cancer cells (e.g., glioblastoma, breast cancer lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of 2-CDG. Include a vehicle control (medium with solvent, if used) and a positive control for cell death.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assessment of Cell Viability:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the 2-CDG concentration.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Toxicity and Stability

Toxicity: Specific toxicity data for this compound is not extensively detailed in the provided search results. However, the toxicity of its parent compound, 2-deoxy-D-glucose (2-DG), has been studied. At low doses, 2-DG is relatively harmless, but higher doses can lead to side effects mimicking hypoglycemia, such as fatigue, sweating, and dizziness.[9][17] It is noted that the toxic effects of 2-DG under aerobic conditions may be more related to its inhibition of glycosylation rather than glycolysis.[18] The oral LD₅₀ of 2-DG in mice and rats was found to be greater than 8000 mg/kg.[17]

Table 2: Stability and Safety Information

| Parameter | Information | References |

| Storage Conditions | Store at -20°C, keep dry, keep under inert gas | [3] |

| Chemical Properties | Hygroscopic, Air-sensitive | [4][5] |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [3] |

| Personal Protective Equipment | Eyeshields, Gloves | [3] |

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific toxicological profile and in vivo efficacy is recommended for any therapeutic applications.

References

- 1. This compound | 14685-79-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-クロロ-2-デオキシ-D-グルコース analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-Chloro-2-deoxyglucose | C6H11ClO5 | CID 151933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 错误页 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Acute toxicity and cardio-respiratory effects of 2-deoxy-D-glucose: a promising radio sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-2-deoxy-D-glucose (CAS: 14685-79-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG), a synthetic halogenated analog of D-glucose, is a compound of significant interest in cancer research. Its structural similarity to glucose allows it to be taken up by cancer cells, which often exhibit elevated rates of glycolysis—a phenomenon known as the Warburg effect. Once inside the cell, 2-CDG acts as a competitive inhibitor of key metabolic pathways, leading to cellular stress and apoptosis. This guide provides a comprehensive technical overview of 2-CDG, including its physicochemical properties, synthesis, mechanism of action, and biological effects, with a focus on its potential as an anti-cancer agent. Much of the understanding of 2-CDG's biological activity is informed by extensive research on its close analog, 2-deoxy-D-glucose (2-DG).

Physicochemical Properties

This compound is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14685-79-1 | [1] |

| Molecular Formula | C₆H₁₁ClO₅ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Melting Point | 139-145 °C | |

| Boiling Point | 507.0±50.0 °C (Predicted) | |

| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in acetone. | [1] |

| Storage Temperature | -20°C | |

| InChI Key | RBEGMPAFDRYYIG-SLPGGIOYSA-N |

Synthesis and Characterization

The synthesis of 2-CDG can be achieved through several methods, with a common approach involving the haloalkoxylation of D-glucal or its derivatives.[2]

Synthesis from D-Glucal

A general synthetic route involves the reaction of a protected D-glucal with a chlorine source, such as N-chlorosuccinimide (NCS), in the presence of an alcohol. This is followed by deprotection steps to yield 2-CDG. A patent describes a process for the synthesis of 2-deoxy-D-glucose that involves the haloalkoxylation of R-D-Glucal (where R can be H or a protecting group like 3,4,6-tri-O-benzyl) to obtain an alkyl 2-deoxy-2-halo-R-α/β-D-gluco/mannopyranoside. This intermediate is then reduced and hydrolyzed to yield the final 2-deoxy-D-glucose product.[3]

Enzymatic Synthesis

Enzymatic methods have also been explored for the synthesis of 2-halo-2-deoxy sugars. Chloroperoxidase-catalyzed reactions can be used for the halohydration of glycals in good yields.[2]

Characterization

The characterization of 2-CDG is typically performed using standard analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS)

Mechanism of Action

2-CDG exerts its biological effects through a dual mechanism: inhibition of glycolysis and interference with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress.

Glycolysis Inhibition

As a glucose analog, 2-CDG is transported into cells via glucose transporters (GLUTs). Inside the cell, it is a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it to this compound-6-phosphate (2-CDG-6P). Unlike glucose-6-phosphate, 2-CDG-6P cannot be further metabolized by phosphoglucose isomerase.[4] This leads to the intracellular accumulation of 2-CDG-6P, which in turn competitively inhibits hexokinase, thereby blocking glycolysis and leading to ATP depletion.[4]

It is important to note that the binding affinity of halogenated glucose analogs to hexokinase I decreases with increasing halogen size. The order of binding affinity is: 2-fluoro-2-deoxy-D-glucose (2-FG) > 2-deoxy-D-glucose (2-DG) > this compound (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG).[5][6] This suggests that 2-CDG is a less potent inhibitor of hexokinase compared to 2-FG and 2-DG.

dot

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of 2-Chloro-2-deoxy-D-glucose: A Technical Guide

Disclaimer: Publicly available in vitro research data specifically for 2-Chloro-2-deoxy-D-glucose (2-CDG) is limited. This guide summarizes the extensive preliminary in vitro findings for its close structural analog, 2-deoxy-D-glucose (2-DG). The substitution of a chlorine atom for a hydrogen at the 2-position may alter the biological activity of the molecule. Therefore, the information presented herein should be considered as a foundational reference for research on 2-CDG, with the understanding that experimental validation is essential.

This technical guide provides an in-depth overview of the core pre-clinical in vitro research on 2-deoxy-D-glucose (2-DG), a potent inhibitor of glycolysis, for researchers, scientists, and drug development professionals. The document details the mechanisms of action, experimental protocols, and quantitative data from key studies, and includes visualizations of relevant cellular pathways and experimental workflows.

Core Mechanism of Action

2-Deoxy-D-glucose is a glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.[1] This structural modification allows it to be taken up by cancer cells through glucose transporters (GLUTs), similar to glucose.[2] Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3] However, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[3] This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively blocking the glycolytic pathway.[1][3]

The inhibition of glycolysis by 2-DG leads to several downstream effects that contribute to its anti-cancer properties:

-

ATP Depletion: By halting glycolysis, 2-DG significantly reduces the production of ATP, the primary energy currency of the cell.[1] This energy depletion can arrest cell growth and proliferation.[4]

-

Induction of Oxidative Stress: 2-DG treatment has been shown to increase the production of reactive oxygen species (ROS) and disrupt thiol metabolism, leading to metabolic oxidative stress.[5][6][7]

-

Induction of Apoptosis: The culmination of energy depletion and oxidative stress can trigger programmed cell death, or apoptosis.[2][4][8]

-

Interference with N-linked Glycosylation: Due to its structural similarity to mannose, 2-DG can interfere with N-linked glycosylation, a critical process for protein folding and function that occurs in the endoplasmic reticulum (ER). This interference can lead to ER stress and activation of the Unfolded Protein Response (UPR).[9][10]

Quantitative Data from In Vitro Studies

The cytotoxic effects of 2-DG have been evaluated across various cancer cell lines. The following tables summarize key quantitative findings from these studies.

Table 1: Cytotoxicity of 2-Deoxy-D-glucose in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Treatment Conditions | Key Findings |

| HeLa | Cervical Cancer | Survival Assay | 4-10 mM 2-DG for 4-72 h | 20-90% decrease in cell survival in a dose- and time-dependent manner.[6] |

| Human Breast Cancer Lines | Breast Cancer | Growth and Viability Assays | Dose-dependent | Cessation of cell growth and decreased cell viability.[2] |

| Human Neuroblastoma Lines | Neuroblastoma | Clonogenic Survival Assay | 5-10 mM 2-DG | Effective in killing neuroblastoma cells.[5] |

| Human Pancreatic Cancer Cells | Pancreatic Cancer | Cytotoxicity Assay | Time- and dose-dependent | Induced cytotoxicity.[7] |

| Various Malignant Cell Lines | Ovarian, Squamous, Cerebral, Hepatic, Colonic, Mesothelial | Proliferation/Apoptosis Assays | 5 mM 2-DG (continuous) | Responses varied from proliferation slowdown to massive apoptosis.[8] |

Table 2: Effect of 2-Deoxy-D-glucose on Cellular Processes

| Cell Line | Cellular Process | Assay | Treatment Conditions | Key Findings |

| HeLa | Thiol Metabolism | Glutathione Measurement | 6 mM 2-DG for 16 h | ~50% decrease in total intracellular glutathione content.[6] |

| Human Pancreatic Cancer Cells | Oxidative Stress | GSSG and NADP+/NADPH Measurement | Not specified | Increased glutathione disulfide accumulation and NADP+/NADPH ratios.[7] |

| Human Breast Cancer Lines | Apoptosis | Caspase 3 Activity, PARP Cleavage | Not specified | Induction of caspase 3 activity and cleavage of poly (ADP-ribose) polymerase.[2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on studies of 2-DG and can be adapted for the investigation of 2-CDG.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[11]

-

Compound Preparation: Prepare various concentrations of 2-DG (or 2-CDG) in the appropriate culture medium.

-

Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of the test compound. Include a vehicle control group.[11]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[11]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Cell Treatment: Treat cells with the desired concentration of 2-DG (or 2-CDG) for the specified time.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[11]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., Caspase-3, PARP, β-actin) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.[11]

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Culture cells and treat them with the desired concentrations of 2-DG (or 2-CDG) for a specified duration.

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 2-DG and its analogs.

References

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Early Research on Halogenated 2-Deoxy-D-glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate modification of glucose, a fundamental molecule in cellular metabolism, has long been a cornerstone of biochemical research and drug discovery. Among the earliest and most significant modifications was the replacement of the hydroxyl group at the C-2 position with a hydrogen atom, yielding 2-deoxy-D-glucose (2-DG). Early investigations into 2-DG revealed its potent inhibitory effects on glycolysis, a critical energy-producing pathway in many organisms and particularly in cancer cells and virus-infected cells. This discovery paved the way for the synthesis and evaluation of a series of halogenated derivatives of 2-deoxy-D-glucose, with the aim of modulating its biological activity and therapeutic potential. This technical guide provides an in-depth overview of the early research on these halogenated analogs, focusing on their synthesis, biochemical properties, and initial applications.

Core Concepts: The Rationale for Halogenation

The introduction of a halogen atom at the C-2 position of 2-deoxy-D-glucose was predicated on several key biochemical principles. The primary mechanism of action of 2-DG is its phosphorylation by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1] This phosphorylated product cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the competitive inhibition of hexokinase, thereby blocking the glycolytic pathway.[1]

Researchers hypothesized that modifying the C-2 position with halogens of varying electronegativity and size could influence the analog's affinity for glucose transporters and its interaction with the active site of hexokinase. This could potentially lead to derivatives with enhanced inhibitory potency or altered biological activities.

Early Synthesis of Halogenated 2-Deoxy-D-glucose Derivatives

The foundational work on the synthesis of 2-deoxy-D-glucose derivatives often began with D-glucal, a glycal derived from glucose. A common strategy involved the halogenation of the double bond in D-glucal.

2-Deoxy-2-fluoro-D-glucose (FDG)

The first synthesis of 2-deoxy-2-fluoro-D-glucose was reported in 1969 by Josef Pacák, Zdeněk Točik, and Miloslav Černý at Charles University in Prague.[2] Their method involved a four-step sequence starting from a protected anhydro-glucose derivative.[2]

2-Deoxy-2-bromo-D-glucose and other Halogenated Derivatives

Early synthetic approaches to 2-deoxyglycosyl halides were pioneered by researchers like Bergmann, Schotte, and Leschinsky, who described the synthesis of a 2-deoxyglucosyl bromide.[3] In the 1960s, Zorbach and his colleagues also reported on the synthesis of 2-deoxyglycosyl halides as part of their research on the cardiac glycoside digitoxin.[3] A key method for the synthesis of 2-deoxy-2-halo-D-glucose derivatives involved the haloalkoxylation of D-glucal, a reaction detailed by Lemieux and colleagues in 1964.[4]

Experimental Protocols: Foundational Synthetic Methodologies

General Procedure for Haloalkoxylation of D-glucal

This method, based on the work of Lemieux et al. (1964), provides a general pathway to 2-deoxy-2-halo-glycosides, which can then be deprotected to yield the final product.

Starting Material: 3,4,6-Tri-O-acetyl-D-glucal

-

Halogenation: The protected D-glucal is dissolved in a suitable solvent.

-

A halogenating agent (e.g., N-bromosuccinimide for bromination) and an alcohol (e.g., methanol) are added.

-

The reaction mixture is stirred, often at room temperature, until the starting material is consumed (monitored by thin-layer chromatography).

-

Work-up: The reaction is quenched, and the product, a 2-deoxy-2-halo-glycoside, is extracted and purified by crystallization or chromatography.

-

Deprotection: The acetyl protecting groups are removed, typically by hydrolysis under acidic or basic conditions, to yield the final 2-deoxy-2-halogenated-D-glucose.

Biochemical Characterization and Quantitative Data

Early research focused on the interaction of these halogenated derivatives with hexokinase and their effects on glycolysis. A significant comparative study by Lampidis and colleagues, while conducted later, provides valuable quantitative insights that build upon the foundational understanding of these compounds.

| Compound | Halogen | ID50 for Lactate Inhibition (mM) | Relative Binding Affinity to Hexokinase I |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | Fluorine | 1 | Highest among halogenated analogs |

| 2-Deoxy-2-chloro-D-glucose (2-CG) | Chlorine | 6 | Intermediate |

| 2-Deoxy-2-bromo-D-glucose (2-BG) | Bromine | > 6 | Lowest among halogenated analogs |

Data from Lampidis et al. (2006)[5]

These findings demonstrated a clear trend: as the size of the halogen at the C-2 position increases, the binding affinity for hexokinase I decreases, and consequently, a higher concentration of the analog is required to inhibit glycolysis.[5][6]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by 2-deoxy-D-glucose and its halogenated derivatives is the glycolytic pathway. The mechanism of inhibition involves a multi-step process that can be visualized as a workflow.

Experimental Workflow for Assessing Glycolysis Inhibition

Caption: Workflow for evaluating the inhibitory effects of 2-deoxy-D-glucose derivatives.

Signaling Pathway of Glycolysis Inhibition

Caption: Mechanism of glycolysis inhibition by halogenated 2-deoxy-D-glucose derivatives.

Early Therapeutic Applications and Future Directions

The initial research into halogenated 2-deoxy-D-glucose derivatives laid the groundwork for their exploration as potential therapeutic agents. The primary focus of this early work was on two main areas:

-

Anticancer Activity: Due to the reliance of many cancer cells on glycolysis for energy production (the Warburg effect), these compounds were investigated for their ability to selectively target and inhibit the growth of tumor cells.[7]

-

Antiviral Activity: Many viruses hijack the host cell's metabolic machinery to support their replication. Early studies explored the potential of these glucose analogs to interfere with viral replication by disrupting cellular energy production and glycosylation processes.[8][9]

The early findings, particularly the structure-activity relationship demonstrated by the different halogen substitutions, have guided the subsequent development of more potent and selective inhibitors of glycolysis. The foundational understanding of their mechanism of action continues to inform modern drug discovery efforts targeting metabolic pathways in various diseases.

Conclusion

The early research on halogenated derivatives of 2-deoxy-D-glucose was a critical step in the evolution of metabolic inhibitors as therapeutic agents. The pioneering synthetic work and initial biochemical evaluations established the fundamental principles of how these compounds function and provided a framework for their further development. This technical guide has summarized the key findings from this seminal period, offering a valuable resource for researchers and professionals in the field of drug development who seek to build upon this important scientific legacy.

References

- 1. Virtual Screening and Biological Activity Evaluation of New Potent Inhibitors Targeting Hexokinase-II [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Host-directed therapy with 2-deoxy-D-glucose inhibits human rhinoviruses, endemic coronaviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbcp.com [ijbcp.com]

- 8. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

Investigating the Potential of 2-Chloro-2-deoxy-D-glucose in Cancer Research: A Technical Guide

Introduction

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the most well-documented metabolic shifts is the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming presents a unique therapeutic window to selectively target cancer cells. 2-Deoxy-D-glucose (2-DG), a glucose analog, has been extensively studied as a glycolysis inhibitor.[1] 2-Chloro-2-deoxy-D-glucose (2-CDG) is a halogenated derivative of 2-DG that is also being investigated for its potential as an anti-cancer agent, particularly effective against hypoxic tumor growth.[2] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and protocols relevant to the investigation of 2-CDG in cancer research. Given the extensive research on 2-DG, it will be used as a foundational model to infer the mechanisms and potential of 2-CDG, with specific data for the chloro-analog presented where available.

Mechanism of Action

2-CDG, like its parent compound 2-DG, functions as a molecular mimic of glucose to exploit the high glucose avidity of cancer cells. Its anti-cancer effects stem from a multi-pronged attack on cellular metabolism and stress response pathways.

-

Competitive Inhibition of Glycolysis : 2-CDG is transported into the cell via glucose transporters (GLUTs). Once inside, it is phosphorylated by the enzyme Hexokinase (HK) to form this compound-6-phosphate (2-CDG-6P).[2] This phosphorylated form cannot be further metabolized by the enzyme phosphoglucose isomerase.[3] The intracellular accumulation of 2-CDG-6P competitively inhibits both hexokinase and phosphoglucose isomerase, leading to a halt in the glycolytic pathway.[2][4] This blockade results in the depletion of intracellular ATP, the cell's primary energy currency.[3]

-

Induction of Endoplasmic Reticulum (ER) Stress : Beyond energy depletion, 2-DG has been shown to interfere with N-linked glycosylation of proteins within the endoplasmic reticulum.[4][5] This disruption leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and inducing ER stress, which can culminate in apoptosis.[5][6] It is hypothesized that 2-CDG acts via a similar mechanism.

-

Generation of Oxidative Stress : The inhibition of glycolysis can also lead to metabolic oxidative stress.[7] By disrupting the normal metabolic flow, 2-DG can cause an imbalance in the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, further contributing to cell death.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by 2-CDG is crucial for understanding its therapeutic potential. The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Mechanism of Glycolysis Inhibition by 2-CDG.

Caption: Convergent Pathways Leading to 2-CDG-Induced Apoptosis.

Caption: Preclinical Experimental Workflow for Evaluating 2-CDG.

Quantitative Data Presentation

Quantitative data for 2-CDG is limited in publicly accessible literature. Therefore, the following tables summarize key findings for its well-studied analog, 2-DG, to provide a reference framework for the expected potency and effects of this class of compounds.

Table 1: In Vitro Cytotoxicity of 2-Deoxy-D-glucose (2-DG) in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| P388/IDA | Leukemia | Proliferation | IC50: 392.6 ± 41.1 µM | [5] |

| P388 | Leukemia | Proliferation | IC50: >500 µM | [5] |

| Multiple Lines | Various | Proliferation | 5 mM 2-DG caused responses from slowed growth to massive apoptosis | [9] |

| Neuroblastoma | Neuroblastoma | Clonogenic Survival | Effective killing at 5–10 mM | [8] |

Table 2: Effects of 2-DG on Cellular Energetics and in Combination Therapies

| Cell Line(s) | Treatment | Effect | Reference |

| SKOV3 & Hey | Metformin + 2-DG | ~90% reduction in intracellular ATP | [10] |

| A172 & LN229 | 2-DG + Cisplatin | Synergistic reduction in cell viability (Combination Index < 1) | [11] |

| Glioblastoma cells | 2-DG + BCNU | Significantly increased inhibitory effects vs. BCNU alone | [12] |

| FaDu | 2-DG + Cisplatin | Significant decrease in cell survival vs. single agents | [7] |

| Eμ-Myc lymphoma | 2-DG + Etoposide | Synergistic cytotoxicity | [13] |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of scientific investigation. The following are standard methodologies for assessing the anti-cancer potential of compounds like 2-CDG.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of 2-CDG on cancer cells.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Compound Preparation : Prepare a stock solution of 2-CDG in sterile water or PBS. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment : Remove the overnight culture medium from the wells. Add 100 µL of the medium containing various concentrations of 2-CDG to the respective wells. Include a vehicle control group (medium without 2-CDG).[4]

-

Incubation : Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[4]

-

Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the IC50 value.

Western Blotting for Apoptosis Markers

This protocol is used to detect changes in protein levels indicative of apoptosis.

-

Cell Treatment and Lysis : Culture and treat cells with the desired concentration of 2-CDG for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit.[4]

-

SDS-PAGE : Load 20-30 µg of protein from each sample onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.[4]

-

Washing and Secondary Antibody Incubation : Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]

-

Analysis : Quantify band intensities relative to the loading control to determine changes in protein expression.

Conclusion and Future Directions

This compound and its analogs represent a promising therapeutic strategy that targets the fundamental metabolic dependency of cancer cells on glycolysis. The multi-modal mechanism of action, involving energy depletion, ER stress, and oxidative stress, suggests its potential both as a monotherapy and as a sensitizing agent in combination with conventional chemotherapy and radiotherapy.[1][12][13]

Future research should focus on several key areas:

-

Direct Comparative Studies : Head-to-head studies comparing the efficacy and toxicity of 2-CDG with 2-DG and other halogenated glucose analogs are needed to identify the most potent candidates for clinical development.[2]

-

Biomarker Identification : Identifying predictive biomarkers (e.g., high GLUT1 expression, specific metabolic signatures) will be crucial for selecting patient populations most likely to respond to 2-CDG therapy.

-

In Vivo Efficacy and Toxicology : Comprehensive preclinical in vivo studies are required to establish the pharmacokinetic, pharmacodynamic, and safety profiles of 2-CDG.

-

Clinical Trials : Ultimately, well-designed clinical trials are necessary to translate the preclinical promise of 2-CDG into a viable cancer treatment.[14][15]

By systematically investigating these avenues, the full therapeutic potential of this compound can be elucidated, potentially adding a valuable new weapon to the arsenal against cancer.

References

- 1. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Deoxy-D-glucose combined with cisplatin enhances cytotoxicity via metabolic oxidative stress in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting cancer cell metabolism: The combination of metformin and 2-Deoxyglucose regulates apoptosis in ovarian cancer cells via p38 MAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic increase in efficacy of a combination of 2-deoxy-D-glucose and cisplatin in normoxia and hypoxia: switch from autophagy to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination of glycolysis inhibition with chemotherapy results in an antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical and clinical advances in dual‐target chimeric antigen receptor therapy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Promising Early Trial Results for Second-Generation Cancer Therapy | Technology Networks [technologynetworks.com]

Methodological & Application

Synthesis of 2-Chloro-2-deoxy-D-glucose for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-deoxy-D-glucose (2-CDG) is a synthetic monosaccharide and a halogenated derivative of D-glucose. In this molecule, the hydroxyl group at the C-2 position is replaced by a chlorine atom. This structural modification prevents its metabolism beyond the initial phosphorylation step, leading to the inhibition of key cellular processes. As a glucose analog, 2-CDG is primarily taken up by cells through glucose transporters. Its accumulation can induce cellular stress and interfere with metabolic pathways, making it a valuable tool for research in oncology and metabolic diseases. This document provides detailed protocols for the synthesis of 2-CDG, its characterization, and an overview of its known mechanisms of action.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14685-79-1 | [1][2] |

| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |

| Molecular Weight | 198.60 g/mol | [1][2] |

| Melting Point | 139-145 °C | [1] |

| Appearance | White solid | [1] |

| Storage | -20°C, desiccated | [1] |

Experimental Protocols

Synthesis of this compound from 3,4,6-Tri-O-acetyl-D-glucal

This protocol outlines a two-step synthesis of this compound starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. The first step involves the chlorination of the glucal, followed by the hydrolysis of the acetyl protecting groups.

Step 1: Synthesis of 2-Chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride

This procedure is adapted from analogous haloalkoxylation reactions of glucal derivatives.[3]

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

N-chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3,4,6-tri-O-acetyl-D-glucal (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2-chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride.

Step 2: Hydrolysis of 2-Chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride

This procedure involves the deacetylation of the chlorinated intermediate to yield the final product.

Materials:

-

2-Chloro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride

-